REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:10])=[N:4][C:5](F)=[C:6]([Cl:8])[CH:7]=1.[OH-:11].[Na+].[OH2:13]>C(O)CO>[Cl:8][C:6]1[C:5]([O:11][CH2:3][CH:2]=[CH:7][CH2:6][OH:13])=[N:4][C:3]([F:10])=[C:2]([Cl:1])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)F)F
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
butenediol(2-butene-1,4-diol)
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
agitated for ~31/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to ~70° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with hot hexane
|
Type
|
CUSTOM
|
Details
|
Most of the hexane was removed
|
Type
|
TEMPERATURE
|
Details
|
upon cooling the 4-(3,5-dichloro-6-fluoro-2-pyridyloxy)-2-buten-1-ol product
|
Type
|
CUSTOM
|
Details
|
precipitated out
|
Type
|
CUSTOM
|
Details
|
The product was recovered in a yield of 9 grams (60 percent of theoretical) and melted at 30° C
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)F)OCC=CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |